GPR35 Agonist Activity of the Core Scaffold vs. Closest Structural Analogs
A compound with a high core scaffold similarity, likely the target compound or a very close analog (CHEMBL4100677), demonstrates potent agonist activity at the GPR35 receptor, with an IC50 of 8.60 nM in a cellular desensitization assay using human HT-29 cells [1]. This represents a key performance benchmark. While direct quantitative data for a specific analog in the same assay is not available at this level, patent disclosures of a large series of similar 1,2,4-triazolones indicate that potency is highly sensitive to specific substitutions, making this a critical piece of compound-specific performance data [2].
| Evidence Dimension | GPR35 Agonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.60 nM (Inferred for the closest match, CHEMBL4100677) |
| Comparator Or Baseline | No direct comparator data available in the BindingDB record. The baseline is assay-specific. |
| Quantified Difference | Not calculable without a direct comparator; the data establishes a verifiable potency point for the chemotype. |
| Conditions | Agonist desensitization assay in human HT-29 colorectal adenocarcinoma cells pre-incubated for 1 hr, followed by zaprinast challenge. |
Why This Matters
This provides the first verifiable, quantitative potency anchor for the target chemotype at a therapeutically relevant orphan receptor (GPR35), enabling potency-based SAR design and justifying its selection as a lead-like scaffold.
- [1] BindingDB Entry BDBM50259839 (CHEMBL4100677). Affinity Data: IC50 8.60nM for GPR35. BindingDB. View Source
- [2] Patent AU2014258128A1. Novel triazolone derivatives or salts thereof and pharmaceutical composition comprising the same. Google Patents. View Source
